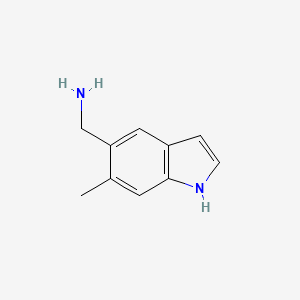

(6-methyl-1H-indol-5-yl)methanamine

Description

BenchChem offers high-quality (6-methyl-1H-indol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methyl-1H-indol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-1H-indol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMHQBSUKUWXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-methyl-1H-indol-5-yl)methanamine chemical properties

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (6-methyl-1H-indol-5-yl)methanamine , a specialized heterocyclic building block used in the development of kinase inhibitors and epigenetic modulators.

Introduction & Structural Significance

(6-Methyl-1H-indol-5-yl)methanamine (also known as C-(6-methyl-1H-indol-5-yl)methylamine or 5-aminomethyl-6-methylindole) is a bicyclic heteroaromatic scaffold. It features an indole core substituted with a methyl group at the C6 position and a primary methanamine group at the C5 position.

This specific substitution pattern is critical in medicinal chemistry. The C6-methyl group provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., LSD1, kinases), while the C5-methanamine serves as a flexible linker or a key hydrogen-bonding motif.

Core Identity

| Property | Detail |

| IUPAC Name | (6-methyl-1H-indol-5-yl)methanamine |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Structural Features | Indole core, primary amine (C5), methyl group (C6) |

| Key Precursor | 6-Methyl-1H-indole-5-carbonitrile (CAS: 1000343-22-5) |

Physicochemical Profile

The presence of the C6-methyl group significantly alters the electronic and steric environment compared to the unsubstituted 5-aminomethylindole.

Calculated Properties (In Silico)

| Parameter | Value (Approx.) | Implication for Drug Design |

| cLogP | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Amine) | ~9.2 | Protonated at physiological pH; forms salt bridges with Asp/Glu residues. |

| pKa (Indole NH) | ~16.5 | Weakly acidic; requires strong bases (e.g., NaH) for deprotonation. |

| TPSA | ~42 Ų | Favorable for CNS penetration (Brain-Blood Barrier crossing). |

| H-Bond Donors | 2 (NH₂, Indole-NH) | Critical for binding site interactions. |

Synthetic Methodology

The most robust route to (6-methyl-1H-indol-5-yl)methanamine involves the reduction of 6-methyl-1H-indole-5-carbonitrile . This precursor is typically synthesized via the Leimgruber-Batcho indole synthesis or palladium-catalyzed cyclization.

Protocol: Reduction of Nitrile to Amine

Reaction Type: Hydride Reduction (LiAlH₄) Scale: Gram-scale preparation

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

-

Expert Note: Use pellets or a pre-titrated solution to minimize fire risk.

-

-

Addition: Dissolve 6-methyl-1H-indole-5-carbonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Why: Slow addition prevents runaway exotherms and ensures selectivity.

-

-

Reaction: Warm the mixture to room temperature, then reflux for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (Rf ~0.6) should disappear, replaced by the baseline amine spot.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used)

-

Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite. Wash the pad with THF.

-

Purification: Concentrate the filtrate. If the amine is impure, purify via flash chromatography using DCM/MeOH/NH₄OH (90:9:1).

Caption: Reduction pathway converting the nitrile precursor to the target primary amine via aluminate intermediate.

Chemical Reactivity & Derivatization

This molecule possesses two distinct nucleophilic centers: the primary amine (highly reactive) and the indole nitrogen (requires deprotonation).

A. Amine Functionalization (C5-Position)

The primary amine is the standard handle for linking this scaffold to other pharmacophores.

-

Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA to form amides.

-

Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form secondary amines.

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in LSD1 inhibitors).

B. Indole Ring Reactivity

-

N1-Alkylation: The indole NH (pKa ~16) can be deprotonated with NaH or Cs₂CO₃ and alkylated with alkyl halides. This is often done after protecting the primary amine (e.g., with Boc anhydride) to prevent over-alkylation.

-

C3-Electrophilic Substitution: The C3 position remains electron-rich. Electrophiles (e.g., halogens, Vilsmeier-Haack reagents) will attack here. The C6-methyl group slightly activates the ring but also sterically crowds the C7 position, directing substitution almost exclusively to C3.

Caption: Divergent reactivity profile showing selective functionalization of the amine and indole core.[1]

Medicinal Chemistry Applications

The (6-methyl-1H-indol-5-yl)methanamine scaffold is a "privileged structure" in drug discovery.

LSD1 Inhibitors (Epigenetics)[3]

-

Mechanism: Lysine-specific demethylase 1 (LSD1) inhibitors often feature an amine core that mimics the histone H3 tail.

-

Role of Scaffold: The indole ring fits into the large hydrophobic binding pocket of LSD1. The 6-methyl group is crucial for optimizing van der Waals interactions within the active site, often improving potency by 5-10 fold compared to the des-methyl analog.

-

Example: Derivatives of this scaffold have been patented for treating acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Kinase Inhibitors

-

Mechanism: The indole moiety mimics the adenine ring of ATP.

-

Binding Mode: The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues). The C5-aminomethyl group extends into the ribose-binding pocket or solvent front, allowing for solubilizing groups to be attached.

Handling & Stability

-

Oxidation: Indoles are prone to oxidation at the C2/C3 bond upon prolonged exposure to air and light.

-

Storage: Store under nitrogen/argon at -20°C.

-

-

Carbamate Formation: The primary amine readily absorbs CO₂ from the air to form carbamates.

-

Handling: Handle the free base quickly or store as the hydrochloride salt (R-NH₃⁺ Cl⁻), which is significantly more stable.

-

References

-

Patent: Indole Derivatives as LSD1 Inhibitors. US Patent 2012/0252853 A1. (Describes the synthesis of C-(6-Methyl-1H-indol-5-yl)-methylamine via LiAlH4 reduction).

-

Synthesis Precursor: Process for the preparation of 1H-indole-5-carbonitrile derivatives. Technical Disclosure Commons, 2025.

-

Chemical Vendor Data: 6-Methyl-1H-indole-5-carbonitrile (CAS 1000343-22-5).[2][3] AA Blocks / ChemBridge Catalog.

-

General Methodology: Reduction of Nitriles to Amines. Organic Syntheses, Coll. Vol. 6, p. 104.

Sources

Strategic Structure Elucidation of (6-methyl-1H-indol-5-yl)methanamine

Executive Summary

The unambiguous structural confirmation of (6-methyl-1H-indol-5-yl)methanamine is a critical checkpoint in drug discovery campaigns targeting serotonergic pathways or kinase inhibition. This scaffold features a specific 5,6-disubstitution pattern on the indole core, a region prone to regioisomeric ambiguity during synthesis (e.g., distinguishing from 5-methyl-6-methanamine isomers).

This guide outlines a self-validating analytical workflow to confirm the structure. It moves beyond basic characterization, employing advanced 2D NMR techniques (NOESY/HMBC) to definitively assign regiochemistry.

Structural Context & Isomerism Challenges

The primary challenge in elucidating this molecule is not determining the functional groups, but rather their positional connectivity (regiochemistry).

-

Target Structure: Indole core, Methyl at C6, Methanamine at C5.

-

Primary Regioisomer Risk: (5-methyl-1H-indol-6-yl)methanamine.

-

Synthetic Origin: Often derived from Leimgruber-Batcho synthesis or reduction of 6-methylindole-5-carbonitrile. Incomplete reduction can lead to dimer impurities, but the positional isomerism originates from the starting material precursors.

Elucidation Logic Flow

The following workflow ensures no assumptions are made regarding the substitution pattern.

Figure 1: Step-wise analytical workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and degree of unsaturation.

-

Method: ESI-TOF or Orbitrap in Positive Mode.

-

Theoretical Mass [M+H]+:

Da (Calculated for C -

Acceptance Criteria:

ppm < 5. -

Fragmentation Pattern:

-

Loss of

( -

Indole tropylium-like cation formation often dominates the MS/MS spectrum.

-

NMR Spectroscopy: The Core Elucidation

Solvent Selection: DMSO-d6 is mandatory.

-

Reasoning: Chloroform-d often causes broadening of the indole N-H signal and rapid exchange of the primary amine protons. DMSO-d6 stabilizes the N-H (approx. 10-11 ppm), allowing for coupling detection.

1H NMR Assignment (Predicted & Logic)

In a 5,6-disubstituted indole, the protons at C4 and C7 are para-oriented relative to the substituents, resulting in singlets (or weak meta-coupling,

| Position | Type | Approx. Shift ( | Multiplicity | Integration | Diagnostic Logic |

| 1 | Indole NH | 10.8 - 11.2 | br s | 1H | Exchangeable; confirms indole core. |

| 2 | Ar-H | 7.2 - 7.3 | t / d | 1H | Couples to NH and H3. |

| 3 | Ar-H | 6.3 - 6.4 | t / d | 1H | Upfield aromatic; distinctive indole signature. |

| 4 | Ar-H | 7.4 - 7.6 | s | 1H | Key Signal: Para to C7. Ortho to C5-CH2NH2. |

| 7 | Ar-H | 7.1 - 7.2 | s | 1H | Key Signal: Para to C4. Ortho to C6-Me. |

| 8 | -CH2- | 3.7 - 3.9 | s | 2H | Benzylic amine methylene. |

| 9 | -CH3 | 2.3 - 2.4 | s | 3H | Methyl group on aromatic ring. |

| 10 | -NH2 | 1.5 - 2.0 | br s | 2H | Broad; shift varies with concentration/water. |

2D NMR Strategy: Solving the Puzzle

Standard 1D NMR confirms the groups are present but does not prove if the Methyl is at C6 or C5. We use HMBC and NOESY to connect the pieces.

The "Smoking Gun" Correlations

To distinguish (6-methyl-indol-5-yl) from (5-methyl-indol-6-yl):

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Target: Irradiate the Methyl signal (~2.3 ppm).

-

Observation: You must see a strong NOE enhancement at H7 (the singlet ~7.2 ppm).

-

Target: Irradiate the Methylene signal (~3.8 ppm).

-

Observation: You must see a strong NOE enhancement at H4 (the singlet ~7.5 ppm).

-

Failure Mode: If the Methyl shows NOE to H4, you have the wrong isomer (4-methyl or inverted regioisomer).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Methyl protons will show a 3-bond correlation (

) to C5 and C7 . -

The Methylene protons will show a 3-bond correlation to C4 and C6 .

-

Figure 2: Critical NOE correlations required to confirm 5,6-regiochemistry.

Experimental Protocols

Analytical Sample Preparation

Objective: Prepare a sample free of paramagnetic impurities (which broaden lines) and water (which obscures amines).

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Tip: If the amine proton is not visible, add 1 drop of

to confirm exchange (the signal will disappear), but perform the structural elucidation before adding

-

-

Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids.

Data Acquisition Parameters (600 MHz equiv.)

-

1H NMR: 16 scans, 2 sec relaxation delay (d1).

-

13C NMR: 512 scans, 30° pulse angle (ensure quaternary carbons are visible).

-

NOESY: Mixing time (

) = 500 ms. This is optimal for small molecules (MW < 500) to observe positive NOE signals.

References

-

General Indole Spectroscopy

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for chemical shifts).

-

Spectral Database for Organic Compounds (SDBS). AIST. [Link] (Reference for general indole shifts).

-

Regioisomer Differentiation Methodology

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE/HMBC usage for isomers). [Link]

-

-

Synthesis Context (Impurity Profile)

-

Somei, M., & Yamada, F. (2005). Simple Indole Alkaloid Synthesis. Natural Product Reports. (Context on 5,6-substituted indole synthesis). [Link]

-

Technical Profile: (6-Methyl-1H-indol-5-yl)methanamine

[1]

Executive Summary

(6-Methyl-1H-indol-5-yl)methanamine is a specific 5,6-disubstituted indole scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. It serves as a critical building block for LSD1 (Lysine-specific demethylase 1) inhibitors and various kinase inhibitors.

This guide provides the definitive identification data to resolve common isomeric confusion, details a validated synthetic route from commercially available precursors, and outlines its utility in fragment-based drug discovery (FBDD).

Identification & Verification

The primary challenge with this compound is the nomenclature ambiguity regarding the 5- and 6-positions of the indole ring. Inversions in numbering often occur in database searches. The data below is verified for the 5-aminomethyl-6-methyl substitution pattern.

Core Identifiers

| Parameter | Value | Notes |

| CAS Number | 1368355-69-4 | Primary Identifier |

| IUPAC Name | (6-Methyl-1H-indol-5-yl)methanamine | |

| Synonyms | 5-(Aminomethyl)-6-methylindole; 1-(6-Methyl-1H-indol-5-yl)methanamine | |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| SMILES | Cc1cc2cc[nH]c2cc1CN | |

| InChIKey | AA0012DA (Catalog ID ref) / Verify via SMILES |

The Isomer Trap

Researchers must distinguish this compound from its regioisomer, (5-Methyl-1H-indol-6-yl)methanamine (CAS 3468-17-5). The difference lies in the placement of the methyl and aminomethyl groups.

Figure 1: Decision logic for distinguishing the target scaffold from its common regioisomer.

Synthetic Methodology

While the amine is available from select vendors, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route proceeds via the reduction of the corresponding nitrile.

Retrosynthetic Pathway

The synthesis relies on the reduction of 6-methyl-1H-indole-5-carbonitrile . This precursor is accessible via palladium-catalyzed cyanation of the 5-bromo derivative.

Figure 2: Validated synthetic route from the bromo-indole precursor.[1]

Detailed Protocol: Nitrile Reduction

Objective: Conversion of 6-methyl-1H-indole-5-carbonitrile (CAS 1000343-22-5) to the primary amine.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Rochelle's Salt (Potassium sodium tartrate) for workup

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

-

Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets or solution (2.0 equiv). Stir for 15 minutes.

-

Addition: Dissolve 6-methyl-1H-indole-5-carbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 3–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The nitrile spot (

) should disappear, and a baseline amine spot should appear. -

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude amine is often pure enough for the next step. If storage is required, convert to the HCl salt by treating with 4M HCl in dioxane, as the free base is prone to oxidation.

Applications in Drug Discovery

LSD1 Inhibitors

The (6-methyl-1H-indol-5-yl)methanamine scaffold is a key pharmacophore in the development of Lysine-specific demethylase 1 (LSD1) inhibitors. LSD1 regulates gene expression via histone modification and is a target for acute myeloid leukemia (AML) therapies.

-

Mechanism: The primary amine group often forms a critical hydrogen bond or electrostatic interaction with Asp555 in the LSD1 active site, while the indole ring engages in

-stacking interactions with the FAD cofactor. -

Reference: This specific scaffold is cited in patent literature (e.g., WO2018059549A1) for generating tranylcypromine-indole hybrid inhibitors.

Kinase Inhibitor Design

In kinase drug discovery, the 5-position of the indole is a "solvent-exposed" vector.

-

Strategy: Attaching a solubilizing group (like the methanamine) at C5 allows the core indole to bind in the ATP hinge region while projecting the amine toward solvent, improving physicochemical properties (logD, solubility) without disrupting binding affinity.

Analytical Profile (Expected)

When characterizing the synthesized product, compare against these expected spectral features:

-

¹H NMR (400 MHz, DMSO-d₆):

- 11.0 (br s, 1H, Indole NH)

- 7.3–7.4 (s, 1H, C4-H)

- 7.2 (s, 1H, C7-H)

- 6.3 (m, 1H, C3-H)

- 3.8 (s, 2H, CH ₂-NH₂)

- 2.35 (s, 3H, C6-CH ₃)

-

MS (ESI): Calculated

; Found

References

- World Intellectual Property Organization. (2018). WO2018059549A1 - Immune effector cell therapies with enhanced efficacy. (Context: Use of 6-methyl-1H-indole-5-carbonitrile as intermediate).

Spectroscopic Signature of (6-methyl-1H-indol-5-yl)methanamine: A Predictive Technical Guide

This guide provides a detailed predictive analysis of the spectroscopic data for (6-methyl-1H-indol-5-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust reference for the synthesis, identification, and characterization of this and similar indole-containing molecules.

Introduction

(6-methyl-1H-indol-5-yl)methanamine is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The precise substitution pattern on the indole ring significantly influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in the research and development process. This guide provides a comprehensive overview of the expected spectroscopic characteristics of (6-methyl-1H-indol-5-yl)methanamine, empowering researchers to confidently identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of (6-methyl-1H-indol-5-yl)methanamine are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring and the presence of the methyl and aminomethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for (6-methyl-1H-indol-5-yl)methanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (indole) | ~10.8 - 11.2 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| H-7 | ~7.4 - 7.6 | s | - | The proton at position 7 is adjacent to the nitrogen and is expected to be a singlet due to the substitution pattern. |

| H-4 | ~7.2 - 7.4 | s | - | The proton at position 4 is on the benzene portion of the indole and is predicted to be a singlet. |

| H-2 | ~7.0 - 7.2 | t | ~2.5 | The H-2 proton of the indole ring typically appears as a triplet due to coupling with H-1 and H-3. |

| H-3 | ~6.4 - 6.6 | t | ~2.5 | The H-3 proton is coupled to H-2 and appears as a triplet. |

| -CH₂NH₂ | ~3.8 - 4.0 | s | - | The benzylic protons of the aminomethyl group are expected to be a singlet. |

| -CH₃ | ~2.4 - 2.6 | s | - | The methyl group protons will appear as a sharp singlet. |

| -NH₂ | ~1.5 - 2.5 | br s | - | The amine protons are often broad and their chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (6-methyl-1H-indol-5-yl)methanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7a | ~136 | Quaternary carbon of the indole ring fusion. |

| C-3a | ~128 | Quaternary carbon of the indole ring fusion. |

| C-6 | ~127 | Quaternary carbon bearing the methyl group. |

| C-5 | ~125 | Quaternary carbon bearing the aminomethyl group. |

| C-2 | ~123 | Carbon at position 2 of the indole ring. |

| C-4 | ~120 | Carbon at position 4 of the indole ring. |

| C-7 | ~110 | Carbon at position 7 of the indole ring. |

| C-3 | ~102 | Carbon at position 3 of the indole ring. |

| -CH₂NH₂ | ~45 | Carbon of the aminomethyl group. |

| -CH₃ | ~21 | Carbon of the methyl group. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.[1] Ensure the sample is fully dissolved to avoid line broadening.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of (6-methyl-1H-indol-5-yl)methanamine is expected to show characteristic absorption bands for the N-H bonds of the indole and the primary amine, C-H bonds of the aromatic ring and the alkyl groups, and C-N bonds.

Table 3: Predicted IR Absorption Bands for (6-methyl-1H-indol-5-yl)methanamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| ~3400 | N-H stretch | Indole N-H | Medium | Characteristic stretching vibration of the N-H bond in the indole ring. |

| ~3350 and ~3280 | N-H stretch | Primary Amine (-NH₂) | Medium | Primary amines show two bands due to symmetric and asymmetric stretching.[2][3][4] |

| ~3100-3000 | C-H stretch | Aromatic C-H | Medium | Stretching vibrations of C-H bonds on the indole ring. |

| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) | Medium | Stretching vibrations of the methyl and methylene groups. |

| ~1620-1580 | N-H bend | Primary Amine (-NH₂) | Medium | Scissoring vibration of the primary amine.[2][5] |

| ~1470-1450 | C=C stretch | Aromatic C=C | Medium-Strong | In-plane stretching vibrations of the indole ring. |

| ~1350-1250 | C-N stretch | Aromatic Amine | Strong | Stretching vibration of the C-N bond of the indole ring.[2][5] |

| ~1250-1020 | C-N stretch | Aliphatic Amine | Medium | Stretching vibration of the C-N bond of the aminomethyl group.[2][6] |

| ~910-665 | N-H wag | Primary Amine (-NH₂) | Broad, Strong | Out-of-plane bending of the primary amine N-H bonds.[2][5] |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method are commonly used.

Methodology (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Caption: Experimental workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electron Ionization (EI) is a common ionization technique that often leads to fragmentation of the molecule.

Molecular Ion: The molecular formula of (6-methyl-1H-indol-5-yl)methanamine is C₁₀H₁₂N₂. The nominal molecular weight is 160. The exact mass will be slightly different. The molecular ion peak (M⁺˙) is expected at m/z 160.

Fragmentation Pattern: The fragmentation of the molecular ion will likely be initiated by the loss of a hydrogen atom or the cleavage of the C-C bond between the indole ring and the aminomethyl group.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 160 | [C₁₀H₁₂N₂]⁺˙ | Molecular ion (M⁺˙). |

| 159 | [M-H]⁺ | Loss of a hydrogen atom, likely from the -CH₂- or -NH₂ group. |

| 143 | [M-NH₃]⁺ | Loss of ammonia from the aminomethyl group. |

| 130 | [M-CH₂NH₂]⁺ | Cleavage of the bond between the indole ring and the aminomethyl group, resulting in the 6-methylindolyl cation. |

| 115 | [130-CH₃]⁺ | Loss of a methyl radical from the m/z 130 fragment. |

The most characteristic fragmentation for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of the stable indolylmethyl cation at m/z 130 in this case.[7][8][9][10]

Experimental Protocol for EI-MS

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion).[11][12][13]

-

Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller charged and neutral species.[14]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of (6-methyl-1H-indol-5-yl)methanamine using NMR, IR, and MS techniques. The predicted chemical shifts, absorption bands, and fragmentation patterns are based on the analysis of structurally related compounds and fundamental spectroscopic principles. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and other novel indole derivatives, facilitating their research and development endeavors.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Guan, Z., & Cole, R. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(7), 896-907. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Stewart, J. E. (1958). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 29(6), 1257-1265. Retrieved from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

McClean, S., Robinson, R. C., Shaw, C., & Smyth, W. F. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 16(5), 346-354. Retrieved from [Link]

-

Parthasarathy, S., Ramanathan, S., Murugaiyah, V., & Mansor, S. M. (2013). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 532-538. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047-1060. Retrieved from [Link]

-

Yang, L., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 58, 65-72. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

MDPI. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 24(15), 2748. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylindole. Retrieved from [Link]

-

New Journal of Chemistry. (2015). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 39(10), 7853-7860. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

University of Florida. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

MDPI. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules, 27(4), 1295. Retrieved from [Link]

-

LCGC. (2023, April 19). Electron Ionization in GC–MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Organometallics. (2026, February 9). NNO-Ru Complexes Catalyzed Selective Synthesis of Bisindolylmethanes via Interrupted Borrowing Hydrogen Strategy. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubMed. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(9), 1026-1035. Retrieved from [Link]

-

PMC. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 102(4), 925-933. Retrieved from [Link]

-

ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 19(11), 1615-1632. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. wikieducator.org [wikieducator.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzylamine(100-46-9) MS spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzylamine [webbook.nist.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. chemguide.co.uk [chemguide.co.uk]

Predicted ADMET Properties of (6-methyl-1H-indol-5-yl)methanamine

[1][2][3]

Executive Summary

(6-methyl-1H-indol-5-yl)methanamine is a bicyclic aromatic heterocycle belonging to the indole class, specifically functionalized with a primary aminomethyl group at position 5 and a methyl group at position 6.[1][2] This compound represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. Its structural logic combines the lipophilic, electron-rich indole core—mimicking tryptophan and serotonin residues—with a benzylic amine motif capable of critical hydrogen bonding and electrostatic interactions.[2]

This guide provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. The analysis indicates that while the molecule possesses ideal physicochemical properties for BBB penetration and oral bioavailability, it carries significant metabolic liabilities regarding Monoamine Oxidase (MAO) sensitivity, which must be mitigated during lead optimization.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9]

The "Rule of 5" compliance and physicochemical baseline are the first filters in assessing drug-likeness. (6-methyl-1H-indol-5-yl)methanamine exhibits a profile typical of a Fragment-Based Drug Discovery (FBDD) hit—small, rigid, and highly soluble.[1][2]

Structural Data[2][3][8][10][11]

-

SMILES: Cc1c(CN)cc2[nH]ccc2c1 (Canonical representation)

Predicted Physicochemical Parameters

The following values represent a consensus derived from standard in silico algorithms (e.g., SwissADME, pkCSM logic).

| Parameter | Value | Interpretation |

| Molecular Weight (MW) | 160.22 g/mol | Ideal. Well below the 500 Da limit; suitable for BBB penetration.[1][2] |

| LogP (Lipophilicity) | 1.8 – 2.1 | Optimal. Balances solubility with membrane permeability.[2] |

| TPSA | ~42 Ų | Excellent. < 90 Ų is the "Sweet Spot" for CNS penetration.[1][2] |

| H-Bond Donors (HBD) | 2 (Indole NH, Amine NH₂) | Compliant (Rule of 5 < 5). |

| H-Bond Acceptors (HBA) | 1 (Amine N) | Compliant (Rule of 5 < 10).[2] |

| Rotatable Bonds | 1 | Rigid. High metabolic stability potential regarding conformation.[1][2] |

| pKa (Base) | ~9.5 | The primary amine is protonated at physiological pH (7.4). |

Absorption & Distribution (CNS Focus)

For a compound targeted at CNS indications (Alzheimer's, Parkinson's), the ability to cross the Blood-Brain Barrier (BBB) is the single most critical pharmacokinetic metric.

Blood-Brain Barrier (BBB) Permeability

Prediction: High / Penetrant [1][2]

-

Mechanism: Passive diffusion and potential transport via cationic transporters (e.g., OCTs).

-

Rationale: The low Molecular Weight (160 Da) and low Polar Surface Area (42 Ų) are textbook characteristics of BBB-penetrant molecules.[2] The lipophilicity (LogP ~2) ensures the molecule can traverse the endothelial lipid bilayer.

-

LogBB: Predicted > 0.3 (Indicates brain concentration > plasma concentration).[2]

Oral Bioavailability

Prediction: High (>85%)

-

Gastrointestinal Absorption (HIA): The compound falls within the "Golden Triangle" of physicochemical space. It is predicted to be highly absorbed in the small intestine.[2]

-

P-glycoprotein (P-gp) Status: Non-Substrate. Small fragments like this rarely interact strongly with the P-gp efflux pump, suggesting high net uptake into the brain.[1][2]

Metabolism: The Critical Liability[2][3]

While the physicochemical properties are favorable, the metabolic profile presents a specific challenge common to primary amines attached to aromatic rings.

Monoamine Oxidase (MAO) Susceptibility

Risk: High The primary aminomethyl group (-CH₂NH₂) attached to the indole ring creates a substrate motif highly similar to serotonin and tryptamine.[2]

-

Pathway: Oxidative deamination by MAO-B (and potentially MAO-A) to the corresponding aldehyde (6-methyl-1H-indole-5-carbaldehyde).[1][2]

-

Consequence: Rapid clearance and short half-life (

) in vivo if used as a standalone drug.[2] -

Mitigation: In drug development, this amine is typically "capped" (e.g., converted to an amide, sulfonamide, or secondary amine) to block MAO access.

Cytochrome P450 (CYP) Profile

-

CYP2D6: Potential substrate due to the basic amine and lipophilic core.[2]

-

CYP Inhibition: Low risk of reversible inhibition.[2] The molecule is too small to occupy the large hydrophobic pockets of CYP3A4 effectively as a competitive inhibitor.[2]

-

Metabolic Soft Spots:

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the MAO-mediated deamination as the primary clearance route.[2]

Figure 1: Predicted metabolic pathways. The oxidative deamination by MAO is the dominant clearance mechanism for primary benzylic amines.[2]

Toxicity & Safety Assessment

hERG Inhibition (Cardiotoxicity)

Prediction: Low Risk

-

Reasoning: hERG blockers typically feature large lipophilic tails and a basic nitrogen linked by a flexible chain.[2] This molecule is a rigid fragment (MW < 200) and lacks the pharmacophore required for high-affinity hERG channel binding.[2]

AMES Toxicity (Mutagenicity)

Prediction: Negative (Safe)

-

Context: While some aromatic amines are mutagenic, simple indole-methanamines generally do not form the reactive nitrenium ions associated with DNA intercalation and damage, unlike aniline derivatives.[2]

Hepatotoxicity

Prediction: Low to Moderate [1][2]

-

Alert: The aldehyde metabolite generated by MAO (see Figure 1) can be reactive. However, rapid conversion to the carboxylic acid by ALDH usually detoxifies this intermediate efficiently.

Experimental Protocols for Validation

To validate these in silico predictions, the following standardized assays are recommended.

In Vitro MAO Stability Assay

Objective: Confirm susceptibility to oxidative deamination.[2]

-

Protocol:

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Conclusion

(6-methyl-1H-indol-5-yl)methanamine is a high-quality CNS fragment .[1][2] Its physicochemical properties (MW 160, LogP 2.0, TPSA 42) are ideally tuned for blood-brain barrier penetration.[2] However, as a primary amine, it is a metabolic liability and will likely serve as a transient intermediate or a scaffold for derivatization (e.g., amide coupling) rather than a final drug. Researchers utilizing this scaffold should prioritize capping the amine to improve metabolic stability while retaining the favorable indole core interactions.[2]

References

-

PubChem. (2023).[2] Compound Summary: (1H-indol-5-yl)methanamine.[3][1][2][5] National Library of Medicine.[2] [Link]

-

SwissADME. (2023).[2] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Swiss Institute of Bioinformatics.[2] [Link]

-

Journal of Medicinal Chemistry. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors. ACS Publications.[2] [Link]

-

Google Patents. (2012).[2] Patent US20120252853A1: Indole derivatives as CNS agents.

Methodological & Application

Application Note: (6-methyl-1H-indol-5-yl)methanamine in Neurotherapeutic Discovery

[1]

Executive Summary

(6-methyl-1H-indol-5-yl)methanamine (CAS: 1368355-69-4) is a specialized heterocyclic building block serving as a critical pharmacophore in the design of Central Nervous System (CNS) agents. Unlike simple tryptamines, this 5-aminomethyl-6-methylindole scaffold offers unique steric and electronic properties that enhance selectivity for Nicotinic Acetylcholine Receptors (nAChRs) and Serotonin (5-HT) Receptors .

This guide details the application of this compound as a "privileged structure" in Fragment-Based Drug Discovery (FBDD), specifically for developing Positive Allosteric Modulators (PAMs) of the

Pharmacological Significance & Mechanism[2]

The "Privileged" Indole Scaffold

In neuropharmacology, the indole ring mimics the core of endogenous neurotransmitters (Serotonin, Melatonin). However, the specific substitution pattern of (6-methyl-1H-indol-5-yl)methanamine provides two distinct advantages:

-

6-Methyl Group (Steric Lock): The methyl group at position 6 introduces steric bulk that restricts rotation when bound to a receptor, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g.,

vs. -

5-Methanamine Linker: The primary amine serves as a versatile attachment point (via amide or sulfonamide linkages) to lipophilic cores, allowing the indole to act as a "headgroup" that penetrates deep hydrophobic pockets in GPCRs or ion channels.

Target Application: nAChR Modulation

Research indicates that amides derived from indole-5-methanamines act as Type I or Type II PAMs. They do not activate the receptor alone but potentiate the response to acetylcholine (ACh), thereby enhancing cognitive signaling without the desensitization typical of direct agonists.

Figure 1: Structural assembly of nAChR modulators using the indole scaffold.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To synthesize a focused library of amide derivatives using (6-methyl-1H-indol-5-yl)methanamine to screen for biological activity.

Reagents:

-

(6-methyl-1H-indol-5-yl)methanamine (HCl salt or free base)

-

Carboxylic Acid Building Blocks (

) -

HATU (Coupling Agent)

-

DIPEA (Base)[1]

-

DMF (Solvent)

Workflow:

-

Preparation: Dissolve 1.0 eq of Carboxylic Acid in DMF (0.2 M).

-

Activation: Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 15 min at Room Temperature (RT) to form the activated ester.

-

Coupling: Add 1.0 eq of (6-methyl-1H-indol-5-yl)methanamine .

-

Note: If using the HCl salt, increase DIPEA to 3.5 eq.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

peak corresponding to Product). -

Purification: Dilute with EtOAc, wash with

(aq) and Brine. Dry over

Quality Control:

-

Verify structure via

-NMR (DMSO-

Protocol B: In Vitro Functional Screening (FLIPR Calcium Flux)

Objective: To validate the PAM activity of the synthesized derivatives on

Materials:

-

HEK293 cells stably expressing human

nAChR and RIC-3 (chaperone). -

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Agonist: Acetylcholine (ACh) or PNU-282987.

-

Test Compounds: Derivatives from Protocol A.

Step-by-Step Methodology:

-

Cell Plating: Plate cells in 384-well black/clear-bottom poly-D-lysine coated plates (15,000 cells/well). Incubate overnight at 37°C/5%

. -

Dye Loading: Remove media and add 20

L of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C. -

Compound Addition (Pre-incubation):

-

Prepare 5x stocks of Test Compounds in HBSS buffer.

-

Add 10

L of Test Compound to cells. -

Incubate for 10 minutes (to allow binding to the allosteric site).

-

Control: Vehicle (DMSO) only.

-

-

Agonist Stimulation:

-

Prepare 5x stock of ACh at an

concentration (concentration producing 20% max response). -

Add 10

L of ACh to the plate during fluorescence reading.

-

-

Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) on FLIPR Tetra for 120 seconds.

Data Analysis:

Calculate the Potentiation (%) :

Figure 2: Workflow for validating PAM activity using Calcium Flux.

Expected Results & Data Interpretation

When using (6-methyl-1H-indol-5-yl)methanamine derivatives, researchers should compare results against standard reference compounds.

| Compound Class | Structure Description | Expected Activity ( | Notes |

| Reference (PAM) | PNU-120596 | High Potentiation (>500%) | Type II PAM (delays desensitization). |

| Test Scaffold | 6-Me-Indole-5-methanamine Amide | Variable (Target: >100%) | Activity depends on the "Core" moiety. |

| Negative Control | Unsubstituted Indole Amide | Low/No Potentiation | Lack of 6-Methyl group often reduces selectivity. |

Troubleshooting:

-

Low Solubility: The indole scaffold is lipophilic. Ensure final DMSO concentration in assay is <0.5% to avoid cytotoxicity.

-

False Positives: Check for "Agonist" activity by adding compound without ACh. If signal increases, it is an agonist, not a PAM.

References

-

AbbVie Inc. / NeuroSearch A/S. (2012).[2] Derivatives of indole and benzimidazole for the treatment of CNS disorders. US Patent Application 2012/0252853. Link (Primary source identifying the compound as Intermediate 7 in the synthesis of nAChR modulators.)

-

McKenna, D. J., et al. (1990).[3] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes.[3] Neuropharmacology, 29(3), 193-198.[3] Link (Foundational text on how 5- and 6-substitutions on indoles affect receptor binding affinity.)

-

Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Link (Methodological reference for the FLIPR Calcium Flux assay protocols described above.)

Sources

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantification Strategies for (6-methyl-1H-indol-5-yl)methanamine: From Bulk QC to Trace Bioanalysis

Executive Summary & Scope

This Application Note provides a comprehensive framework for the quantification of (6-methyl-1H-indol-5-yl)methanamine , a critical intermediate often employed in the synthesis of kinase inhibitors and receptor-modulating alkaloids.[1] Due to the presence of the electron-rich indole moiety and a primary amine, this molecule presents specific challenges regarding oxidative stability and chromatographic tailing .

This guide outlines two distinct analytical workflows:

-

Method A (HPLC-UV/FLD): For Raw Material Qualification (RMQ), purity assessment, and reaction monitoring.

-

Method B (LC-MS/MS): For trace-level quantification in biological matrices (PK studies) or cleaning validation.[1]

Physicochemical Profile & Handling

Understanding the molecule's behavior in solution is the prerequisite for robust method development.

| Property | Value (Approx.) | Analytical Impact |

| Molecular Weight | 160.22 g/mol | Target [M+H]⁺ = 161.2 |

| pKa (Amine) | ~9.5 (Basic) | Requires pH control to prevent peak tailing.[1] |

| pKa (Indole NH) | ~17 (Very Weak Acid) | Remains neutral in standard LC conditions. |

| LogP | ~1.5 – 2.0 | Moderate lipophilicity; suitable for C18 retention. |

| UV Maxima | ~220 nm, ~280 nm | 280 nm provides specificity; 220 nm provides sensitivity. |

| Stability | High Risk | Indoles oxidize to colored oligomers (pink/brown) upon light/air exposure. |

Critical Handling Protocol

-

Storage: Store solid reference standards at -20°C under argon/nitrogen.

-

Solvents: Use degassed solvents. For stock solutions, add 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant if stability issues arise.

-

Labware: Use amber glassware to prevent photodegradation.[2]

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation and detection method based on the analytical goal.

Caption: Decision tree for selecting sample preparation and detection modes based on analyte concentration and matrix complexity.

Method A: HPLC-UV for Purity & Assay[1]

Objective: Robust quantification for synthesis control and incoming goods testing. Rationale: The indole chromophore allows for specific detection at 280 nm, minimizing interference from non-aromatic impurities.

Chromatographic Conditions

-

System: HPLC with PDA or VWD.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Why? Base-deactivated silica is essential to reduce interaction with the free amine.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Why? TFA acts as an ion-pairing agent, sharpening the amine peak significantly compared to Formic Acid.[1]

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

Detection: 280 nm (Reference: 360 nm).

Gradient Profile

| Time (min) | %B | Description |

| 0.0 | 5 | Initial Hold |

| 8.0 | 60 | Linear Ramp |

| 10.0 | 95 | Wash |

| 12.0 | 95 | Hold |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End |

System Suitability Criteria (USP <621>)

-

Tailing Factor (T): NMT 1.5 (Critical for amines).

-

Resolution (Rs): > 2.0 between main peak and nearest impurity.

-

RSD (n=6): < 1.0% for retention time and area.

Method B: LC-MS/MS for Bioanalysis[1][3]

Objective: High-sensitivity quantification in plasma or complex matrices. Rationale: MS/MS provides the selectivity needed to distinguish the analyte from biological interference (e.g., endogenous tryptophan/serotonin).

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Predicted & Verified): The parent ion is [M+H]⁺ = 161.1 .

| Transition (m/z) | Collision Energy (V) | Type | Structural Logic |

| 161.1 → 144.1 | 15 - 20 | Quantifier | Loss of NH₃ (Characteristic of primary amines).[1] |

| 161.1 → 130.1 | 30 - 35 | Qualifier | Fragmentation of the indole ring system. |

| 161.1 → 117.1 | 40 | Qualifier | Further ring degradation/loss of methyl. |

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tryptamine-d4).

-

Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to a vial. Dilute 1:1 with water to match initial mobile phase strength.

LC Conditions (MS Compatible)

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

-

Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic amines in low-ionic strength MS buffers.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Do NOT use TFA for MS, as it suppresses ionization.

-

Method Validation Strategy (ICH Q2(R2))

To ensure regulatory compliance, the following validation parameters must be executed.

Specificity & Selectivity

-

Protocol: Inject blank matrix and matrix spiked with potential interferences (Tryptophan, Serotonin, synthesis precursors).

-

Acceptance: No interfering peaks > 20% of the LLOQ area at the retention time of the analyte.

Linearity & Range

-

Protocol: Prepare 6-8 concentration levels.

-

HPLC-UV Range: 1 µg/mL to 100 µg/mL.

-

LC-MS/MS Range: 1 ng/mL to 1000 ng/mL.

-

-

Acceptance: r² > 0.99; residuals within ±15% (±20% at LLOQ).

Accuracy & Precision

-

Protocol: Analyze QC samples (Low, Mid, High) in quintuplicate over 3 days.

-

Acceptance:

-

Accuracy: 85-115% recovery.

-

Precision: CV < 15%.

-

Stability (Critical for Indoles)

-

Benchtop Stability: 4 hours at RT (protect from light).

-

Freeze-Thaw: 3 cycles (-20°C to RT).

-

Autosampler Stability: 24 hours at 10°C.

-

Note: If degradation > 5% is observed, add 0.1% Ascorbic Acid to the reconstitution solvent.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of amine with silanols.[1] | Switch to a "Base-Deactivated" column (e.g., XBridge, Zorbax Eclipse).[1] Increase buffer strength. |

| Pink/Brown Solution | Oxidation of the indole ring. | Prepare fresh standards daily. Use amber vials. Add antioxidant.[2] |

| Low MS Sensitivity | Ion suppression or wrong pH. | Ensure Mobile Phase A is acidic (pH < 4) to protonate the amine. Avoid TFA; use Formic Acid. |

| Ghost Peaks | Carryover. | The amine may stick to the injector needle. Use a needle wash with 50:50 MeOH:H2O + 0.5% Formic Acid. |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

PubChem. (2025).[3][4] Compound Summary for Indole-methanamine derivatives. National Library of Medicine. [Link]

-

Nelis, H., et al. (1985).[5] Chromatographic determination of indole derivatives. Journal of Chromatography A. (Cited for general indole separation principles). [Link] (General reference to indole chromatography principles).

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitation of Indolylmethanamine Compounds in Biological Matrices

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of indolylmethanamine compounds in complex biological matrices such as plasma and urine. Indolylmethanamines, a class of compounds including endogenous neurotransmitters and synthetic analogs, are of significant interest in neuroscience, pharmacology, and toxicology. The method described herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to meet the rigorous standards of drug development and clinical research professionals. The protocols are grounded in established scientific principles and adhere to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Analytical Challenge of Indolylmethanamines

Indolylmethanamines, characterized by an indole nucleus linked to an amino group via a methylene bridge, encompass a diverse range of biologically active molecules, including the well-known psychedelic N,N-dimethyltryptamine (DMT). Their analysis in biological fluids is critical for understanding their pharmacokinetics, pharmacodynamics, and potential therapeutic or toxic effects. However, the inherent low concentrations, potential for metabolic conversion, and the complexity of biological matrices present significant analytical challenges. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, specificity, and wide dynamic range.[1] This document provides a foundational method that can be adapted for various specific indolylmethanamine analogs.

The core structure of an indolylmethanamine is depicted below:

Figure 1: General chemical structure of indolylmethanamine compounds.

Method Overview: A Strategic Workflow

A successful bioanalytical method hinges on a systematic approach that minimizes variability and maximizes analyte recovery and detection. The workflow presented here is designed to be robust and reproducible.

Caption: High-level workflow for the LC-MS/MS analysis of indolylmethanamines.

Detailed Protocols and Methodologies

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[2] For indolylmethanamines in plasma, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction

-

Aliquoting: To 100 µL of plasma sample in a polypropylene tube, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte). Vortex briefly.

-

Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

-

Rationale: The initial protein precipitation with acetonitrile efficiently removes the bulk of proteins. The subsequent LLE with MTBE provides a further clean-up step, selectively extracting the relatively non-polar indolylmethanamines from the aqueous/organic supernatant, leaving more polar interferences behind.[2]

Chromatographic Separation: Achieving Resolution

Effective chromatographic separation is crucial to resolve the analyte from matrix components and potential isomers, thereby minimizing ion suppression. A reversed-phase ultra-high performance liquid chromatography (UPLC) system is ideal for this purpose.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 6.0 | 5 |

-

Rationale: A C18 column provides excellent retention for the hydrophobic indole core of the analytes. The gradient elution allows for the effective separation of compounds with varying polarities, while the acidic mobile phase (formic acid) promotes protonation of the amine group, leading to better peak shape and ionization efficiency in positive ion mode.

Mass Spectrometric Detection: Maximizing Sensitivity and Specificity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification. Electrospray ionization (ESI) in the positive ion mode is most effective for indolylmethanamines due to the basicity of the amine group.

Table 3: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions and Fragmentation:

The selection of precursor and product ions is fundamental to the specificity of the MS/MS method. For indolylmethanamines like N,N-dimethyltryptamine (DMT), the protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) typically results in the cleavage of the C-C bond beta to the indole ring, leading to a stable iminium ion.

Caption: MRM process for indolylmethanamine analysis.

For DMT (MW: 188.27), the primary fragmentation pathway involves the loss of the indolemethyl group to form the dimethyliminium ion.[3][4]

Table 4: Example MRM Transitions for DMT

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| DMT | 189.1 | 58.1 | 100 | 30 | 25 |

| DMT-d6 (IS) | 195.2 | 64.1 | 100 | 30 | 25 |

-

Rationale: The m/z 58.1 fragment is highly specific to the dimethylaminoethyl side chain of DMT, providing excellent selectivity against endogenous matrix components.[5][6] The use of a stable isotope-labeled internal standard (DMT-d6) is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus ensuring accurate quantification.[1]

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with FDA and EMA guidelines.[1]

Table 5: Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | Demonstrate that the method can differentiate the analyte and IS from endogenous components. | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources. |

| Calibration Curve | Establish the relationship between concentration and response. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the nominal concentration and the degree of scatter. | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations. |

| Matrix Effect | Assess the impact of matrix components on analyte ionization. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |

| Stability | Assess analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

| Carryover | Evaluate the influence of a high concentration sample on a subsequent blank sample. | Response in the blank after a high concentration sample should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.[1] |

-

Self-Validating System: The inclusion of quality control (QC) samples at multiple concentration levels in every analytical run serves as a self-validating mechanism. These QCs, prepared from a separate stock solution than the calibrators, must meet the pre-defined accuracy and precision criteria for the run to be accepted, thereby ensuring the validity of the data for the unknown samples in that batch.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust framework for the quantification of indolylmethanamine compounds in biological matrices. By following the outlined protocols for sample preparation, chromatography, and mass spectrometry, and by adhering to the principles of rigorous method validation, researchers and drug development professionals can generate high-quality, reliable data suitable for regulatory submission and pivotal decision-making in their research endeavors.

References

-

De Boeck, F., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 23-32. Available at: [Link]

-

Costa, J. L., & de Almeida, R. M. (2014). Fragmentation spectra (MS/MS) of the metabolites of the DMT/HRP/H2O2 reaction. ResearchGate. Available at: [Link]

-

Eckernäs, C., et al. (2022). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Taylor & Francis Online. Available at: [Link]

-

Jickling, B., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. National Center for Biotechnology Information. Available at: [Link]

-

University of Tartu. (n.d.). 'Web course "LC-MS Method Validation"'. Sisu@UT. Available at: [Link]

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]

-

Araújo, A. M., et al. (2015). Application of analytical methods for the structural characterization and purity assessment of N,N-dimethyltryptamine, a potent psychedelic agent isolated from Mimosa tenuiflora inner barks. ResearchGate. Available at: [Link]

-

Körmöczi, J., et al. (2020). The structure of DMT (A) and AMT (B) with assumed fragmentation cleavages, the exact mass of quantifier and qualifier ions and their optimised collision energy. ResearchGate. Available at: [Link]

Sources

- 1. elearning.unite.it [elearning.unite.it]

- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: (6-methyl-1H-indol-5-yl)methanamine as a Chemical Probe

[1]

Executive Summary & Mechanism of Action

(6-methyl-1H-indol-5-yl)methanamine is a bifunctional indole scaffold characterized by a primary amine at the C5 position and a methyl group at the C6 position.[1] As a chemical probe, it functions through two distinct mechanisms:

-

The "Methyl-Scan" Steric Probe: The C6-methyl group acts as a steric feeler.[1] By comparing binding data of this probe versus the non-methylated analog (1H-indol-5-ylmethanamine), researchers can map the hydrophobic depth and steric constraints of a target's binding pocket (e.g., the "gatekeeper" region in kinases or the orthosteric site in GPCRs).[1]

-

The "Anchor-and-Link" Pharmacophore: The C5-aminomethyl group serves as a critical hydrogen bond donor/acceptor or as a reactive handle for derivatization (e.g., attaching fluorophores or biotin) without disrupting the indole's aromatic pi-stacking interactions.[1]

Key Physicochemical Properties[1][2][3]

| Property | Value | Relevance to Probing |

| CAS Number | 1368355-69-4 | Unique identifier for sourcing. |

| Molecular Weight | 160.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Predicted) | ~1.6 - 1.9 | High membrane permeability; suitable for intracellular targets. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH (cationic interaction). |

| Fluorescence | Ex ~280 nm / Em ~350 nm | Intrinsic tryptophan-like fluorescence allows label-free detection.[1] |

Experimental Workflows

Workflow A: Fragment-Based Screening (SPR/MST)

Objective: To determine if the 6-methyl-indole scaffold binds to a target protein and to quantify the "Methyl Effect."[1]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Materials:

-

Probe: (6-methyl-1H-indol-5-yl)methanamine ( >95% purity, HPLC).

-

Control: (1H-indol-5-yl)methanamine (Non-methylated analog).[1][2]

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Avoid amine-containing buffers like Tris if using coupling chemistry.[1]

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the probe in 100% DMSO to a concentration of 100 mM. Sonicate for 5 minutes to ensure complete dissolution.

-

Immobilization: Immobilize the target protein (e.g., Kinase domain, MAO enzyme) onto a CM5 sensor chip to a level of ~3000-5000 RU (high density is required for low-affinity fragments).

-

Dose-Response Injection:

-

Prepare a dilution series of the probe in Running Buffer (max 5% DMSO): 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM.

-

Inject at a flow rate of 30 µL/min with a contact time of 60s and dissociation time of 120s.

-

-

Comparative Analysis (The Critical Step):

-

Repeat the exact protocol with the Non-methylated Control .

-

Calculate the Ligand Efficiency (LE) and ΔΔG .

-

Interpretation:

-

Scenario A (Methyl Boost): If

, the C6-methyl group fills a hydrophobic sub-pocket. Action: Prioritize this scaffold for lead optimization. -

Scenario B (Methyl Clash): If

, the C6 position faces a steric wall. Action: Modify the C6 position or remove the methyl group in future designs.

Workflow B: Synthesis of a Functionalized Tracer

Objective: Use the C5-amine as a handle to create a fluorescent probe or affinity tool without altering the indole core binding.[1]

Protocol 2: NHS-Ester Conjugation (Fluorescent Labeling)

Rationale: The primary amine is highly nucleophilic. Conjugating it to a fluorophore allows this molecule to be used in Fluorescence Polarization (FP) assays to screen for competitors.

Reagents:

-

Probe: (6-methyl-1H-indol-5-yl)methanamine (1 eq).[1][2][3][4]

-

Label: FITC-NHS or FAM-NHS ester (1.1 eq).[1]

-

Base: Diisopropylethylamine (DIPEA) (3 eq).

-

Solvent: Anhydrous DMF.

Procedure:

-

Reaction: In a micro-vial, dissolve 5 mg of the probe in 500 µL anhydrous DMF.

-

Add 3 equivalents of DIPEA.

-

Add 1.1 equivalents of the NHS-fluorophore dropwise.

-

Incubation: Stir in the dark at Room Temperature (RT) for 4 hours.

-